5-Methylpyridazin-4-amine

Description

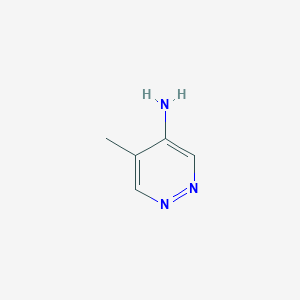

5-Methylpyridazin-4-amine is a heterocyclic aromatic compound featuring a pyridazine ring substituted with a methyl group at position 5 and an amino group at position 2. Its molecular formula is C₅H₇N₃, with a monoisotopic mass of 109.063995 Da and an InChIKey identifier QWVLIXTUCFAPFH-UHFFFAOYSA-N . Despite its structural simplicity, this compound is of interest in medicinal and synthetic chemistry due to the pyridazine core, which is a common scaffold in bioactive molecules.

Properties

IUPAC Name |

5-methylpyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-7-8-3-5(4)6/h2-3H,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVLIXTUCFAPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90568-14-2 | |

| Record name | 5-methylpyridazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,6-dichloropyridazine with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyridazin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can yield dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyridazine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an appropriate solvent.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled temperature and solvent conditions.

Major Products:

Oxidation: Pyridazinone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

5-Methylpyridazin-4-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylpyridazin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 5-Methylpyridazin-4-amine, emphasizing differences in substituents, molecular properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

Substituent Effects

- Halogen vs. Methyl/Methoxy Groups: The presence of chloro substituents (e.g., in 2-Chloro-4-methylpyrimidin-5-amine and 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine) enhances electrophilicity, making these compounds more reactive in nucleophilic substitution reactions compared to this compound .

Heterocyclic Core Variations

- Pyridazine vs. Pyrimidine: Pyridazine (two adjacent nitrogen atoms in a six-membered ring) exhibits distinct electronic properties compared to pyrimidine (nitrogen atoms at positions 1 and 3). This difference influences hydrogen bonding and π-stacking interactions in drug design .

Bulkier Functional Groups

Physicochemical Properties

- Solubility and Reactivity :

- The methyl group in this compound likely improves lipid solubility compared to polar substituents like chloro or methoxy.

- Chloro -containing analogs may exhibit higher melting points due to stronger intermolecular interactions (e.g., 2-Chloro-4-methylpyrimidin-5-amine) .

Biological Activity

5-Methylpyridazin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the modification of pyridine derivatives. For example, one synthesis route involves the reaction of 2-chloro-5-methylpyridin-4-amine with various reagents under specific conditions to yield different derivatives with enhanced biological properties .

Anticancer Properties

Research has indicated that derivatives of pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives, structurally related to this compound, demonstrate considerable anticancer activity against gastric adenocarcinoma (AGS) and other cell lines such as HeLa and K562 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Pyridazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | AGS | 53.02 |

| 6-Methyl-2-phenylpyrimidine | HeLa | 45.00 |

| 4-Amino-5-methylpyridinone | K562 | 30.00 |

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that these compounds exhibit moderate antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 16 |

| 6-Methylpyrimidine | S. aureus | 32 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Modifications at various positions on the pyridazine ring can enhance or diminish its potency. For instance, the presence of electron-donating groups has been associated with increased anticancer activity, while electron-withdrawing groups may reduce efficacy .

Case Studies

- Case Study on Anticancer Activity : A recent study synthesized a series of pyrimidine derivatives based on the structure of this compound and evaluated their cytotoxic effects on multiple cancer cell lines. The findings indicated that specific substitutions at the 6-position led to enhanced activity against AGS cells compared to the parent compound .

- Case Study on Antimicrobial Properties : Another investigation focused on the antibacterial properties of pyridazine derivatives, where compounds were tested against clinical isolates of E. coli. The results showed promising antibacterial activity, supporting further development for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methylpyridazin-4-amine?

- Methodology :

- Pd-catalyzed cross-coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) with Na₂CO₃ in DME:H₂O (10:1) at 150°C for 1 hour, as demonstrated in pyridine-amine derivative syntheses .

- Cyclization reactions : React thiourea precursors with halogenated reagents under solvent-free conditions, followed by purification via column chromatography (analogous to pyrazole-amine synthesis pathways) .

- Hydrazine-based synthesis : Employ hydrazine derivatives (e.g., tetrahydrofuran-3-yl hydrazine) with nitrile intermediates to form the pyridazine ring, followed by chiral separation if required .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Key techniques :

- ¹H/¹³C NMR : Confirm molecular structure by analyzing proton and carbon environments (e.g., methyl groups at δ ~2.3 ppm, amine protons at δ ~5-6 ppm) .

- X-ray crystallography : Resolve crystal structures to validate bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding patterns in pyridazine derivatives) .

- IR spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Refer to safety data sheets (SDS) for hazard identification (e.g., respiratory protection, glove compatibility) .

- Use fume hoods during synthesis and avoid skin contact. Emergency measures include immediate medical consultation and providing SDS to healthcare providers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

- Methodology :

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at positions 3, 5, or 6 to modulate bioactivity. Compare analogs via in vitro assays (e.g., antitubercular or anticancer screens) .

- Computational modeling : Perform molecular docking to predict binding affinities (e.g., acetylcholinesterase inhibition) and guide synthetic prioritization .

- 3D-QSAR : Use pharmacophore modeling to correlate substituent effects with activity trends .

Q. How can researchers resolve contradictions in reported biological activity data?

- Strategies :

- Systematic review frameworks : Apply Cochrane guidelines to assess study quality, heterogeneity, and bias in published datasets .

- Assay standardization : Control variables (e.g., cell lines, compound purity >95%) to minimize discrepancies. Validate results via orthogonal assays (e.g., enzymatic vs. cell-based) .

- Meta-analysis : Pool data from multiple studies to identify statistically significant trends (e.g., EC₅₀ ranges for antiviral activity) .

Q. What role does computational chemistry play in optimizing pharmacokinetic properties?

- Approaches :

- ADMET prediction : Use tools like SwissADME to evaluate absorption, metabolism, and toxicity. Prioritize derivatives with favorable logP (<3) and high aqueous solubility .

- Molecular dynamics simulations : Assess stability of drug-target complexes (e.g., HCV NS5B polymerase) to refine binding kinetics .

- Fragment-based design : Combine pyridazine cores with fragments known to enhance bioavailability (e.g., piperazine for blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.